molecular formula C22H18ClFN4O3 B2431443 [2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate CAS No. 1223929-53-0

[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

Cat. No. B2431443
CAS RN: 1223929-53-0
M. Wt: 440.86
InChI Key: PFOBDCCYEQVQAK-UHFFFAOYSA-N
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Description

[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a useful research compound. Its molecular formula is C22H18ClFN4O3 and its molecular weight is 440.86. The purity is usually 95%.
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Scientific Research Applications

Structural Characterization and Interaction Analysis

Structural characterization and interaction analysis of similar compounds have been conducted to understand their molecular configuration and potential bonding interactions. For instance, the synthesis and structural analysis of ethyl 2-triazolyl-2-oxoacetate derivatives have revealed self-assembled dimers in the solid state through O⋯π-hole tetrel bonding interactions. These findings were supported by Hirshfeld surface analysis, DFT calculations, and Bader's theory, offering insights into the nucleophilic/electrophilic nature influenced by substituents (Ahmed et al., 2020). Such detailed characterizations are fundamental for understanding the chemical and physical properties of novel compounds, contributing to the design of materials with specific functionalities.

Synthesis and Antimicrobial Activities

The synthesis of novel compounds and their antimicrobial properties have been a significant area of research. For example, the synthesis of novel 1,2,3-triazole tethered 1,3-disubstituted β-carboline derivatives demonstrated cytotoxic and antibacterial activities, indicating their potential as therapeutic agents (Salehi et al., 2016). Another study on the synthesis of 1,2,4-triazole derivatives highlighted their good to moderate antimicrobial activities against various microorganisms, suggesting their application in developing new antimicrobial agents (Bektaş et al., 2007).

Antiproliferative and Antioxidant Potential

Research on triazole derivatives has also explored their antiproliferative and antioxidant capabilities. A study on the design and synthesis of novel phenothiazine-1,2,3-triazole analogues showed moderate to good antiproliferative activity against various cancer cell lines, with some compounds exhibiting better activity than standard drugs (Ma et al., 2017). Additionally, the exploration of new 1,2,3-triazolyl pyrazole derivatives as potential antimicrobial agents revealed not only their antimicrobial properties but also moderate to good antioxidant activities (Bhat et al., 2016).

properties

IUPAC Name

[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3-fluoro-4-methylphenyl)-5-methyltriazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClFN4O3/c1-12-4-9-17(10-18(12)24)28-13(2)20(26-27-28)22(29)30-11-19-14(3)31-21(25-19)15-5-7-16(23)8-6-15/h4-10H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFOBDCCYEQVQAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=C(N=N2)C(=O)OCC3=C(OC(=N3)C4=CC=C(C=C4)Cl)C)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClFN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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